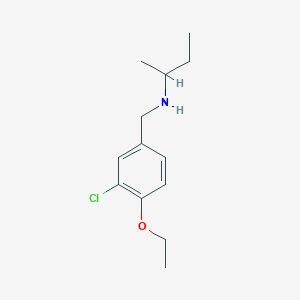

N-(3-chloro-4-ethoxybenzyl)butan-2-amine

Description

Properties

Molecular Formula |

C13H20ClNO |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

N-[(3-chloro-4-ethoxyphenyl)methyl]butan-2-amine |

InChI |

InChI=1S/C13H20ClNO/c1-4-10(3)15-9-11-6-7-13(16-5-2)12(14)8-11/h6-8,10,15H,4-5,9H2,1-3H3 |

InChI Key |

ZAOSTMBMNPBUBO-UHFFFAOYSA-N |

SMILES |

CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Aldehyde Preparation : 4-Ethoxy-3-chlorobenzaldehyde is synthesized via Friedel-Crafts alkylation of 3-chlorophenol with ethyl bromide, followed by formylation using Rieche formylation.

-

Schiff Base Formation : The aldehyde reacts with butan-2-amine in ethanol under reflux to form an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the target amine.

Key Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Aldehyde synthesis | AlCl₃, ethyl bromide, DMF/POCl₃ | 78% | |

| Reductive amination | NaBH₄, EtOH, 0°C → RT | 65% |

Method 2: Nucleophilic Substitution of 3-Chloro-4-Ethoxybenzyl Halide

Reaction Steps

-

Benzyl Halide Synthesis : 3-Chloro-4-ethoxybenzyl alcohol (from catalytic hydrogenation of the aldehyde) is treated with HBr or SOCl₂ to form the benzyl bromide/chloride.

-

Amine Coupling : The benzyl halide undergoes nucleophilic substitution with butan-2-amine in the presence of K₂CO₃ or Et₃N in acetonitrile.

Key Data:

| Intermediate | Halogenating Agent | Solvent | Amine Equivalents | Yield |

|---|---|---|---|---|

| Benzyl bromide | PBr₃, DCM | THF | 1.5 | 72% |

| Benzyl chloride | SOCl₂, toluene | MeCN | 2.0 | 68% |

Method 3: Buchwald-Hartwig Amination of Aryl Halides

Catalytic Coupling Strategy

Optimization Parameters:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XantPhos (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane, 100°C, 12h

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Reductive amination | High atom economy; mild conditions | Requires stable aldehyde precursor |

| Nucleophilic substitution | Scalable; straightforward purification | Harsh halogenation conditions |

| Buchwald-Hartwig | Tolerance for steric hindrance | Costly catalysts; oxygen-sensitive |

Purity and Byproduct Management

-

Reductive amination : Byproducts include unreacted imine and over-reduced alcohols. Purification via column chromatography (SiO₂, EtOAc/hexane).

-

Nucleophilic substitution : Elimination products (e.g., styrenes) may form. Mitigated by using excess amine and low temperatures.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–N bond formation under visible light irradiation using Ru(bpy)₃²⁺. Preliminary studies show 50–60% yields for analogous benzylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.